molecular formula C14H14N2O B10843954 4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole

4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole

Katalognummer: B10843954
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: LMKPPWNWUJXSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a propyl chain linked to a phenoxy group, which in turn is substituted with an ethynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole typically involves a multi-step process. One common method starts with the preparation of 4-ethynylphenol, which is then reacted with 3-bromopropylamine to form 4-[3-(4-ethynyl-phenoxy)-propyl]amine. This intermediate is subsequently cyclized with glyoxal and ammonium acetate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Imidazolines.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[3-(4-Phenoxy)-propyl]-1H-imidazole: Lacks the ethynyl group, resulting in different reactivity and applications.

    4-[3-(4-Methoxy-phenoxy)-propyl]-1H-imidazole: Contains a methoxy group instead of an ethynyl group, leading to variations in its chemical properties and biological activities.

Uniqueness

4-[3-(4-Ethynyl-phenoxy)-propyl]-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for research in various scientific disciplines.

Eigenschaften

Molekularformel

C14H14N2O

Molekulargewicht

226.27 g/mol

IUPAC-Name

5-[3-(4-ethynylphenoxy)propyl]-1H-imidazole

InChI

InChI=1S/C14H14N2O/c1-2-12-5-7-14(8-6-12)17-9-3-4-13-10-15-11-16-13/h1,5-8,10-11H,3-4,9H2,(H,15,16)

InChI-Schlüssel

LMKPPWNWUJXSAQ-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC=C(C=C1)OCCCC2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.